Product packaging for 5-Hept-1-ynylbenzo[1,3]dioxole(Cat. No.:)

5-Hept-1-ynylbenzo[1,3]dioxole

Cat. No.: B14134334
M. Wt: 216.27 g/mol
InChI Key: AUTUYEQBANZBBW-UHFFFAOYSA-N
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Description

5-Hept-1-ynylbenzo[1,3]dioxole is a chemical compound of interest in synthetic and medicinal chemistry, featuring a benzo[1,3]dioxole scaffold. The benzo[1,3]dioxole moiety, also known as 1,3-benzodioxole or the methylenedioxyphenyl group, is a common feature in many bioactive molecules and is frequently utilized in pharmaceutical and agrochemical research . This specific analog incorporates a hept-1-ynyl chain at the 5-position, which may be explored for its potential to modulate the compound's lipophilicity, binding affinity, and overall pharmacokinetic properties. As a research chemical, it serves as a valuable building block for the synthesis of more complex molecules or as a candidate for biological screening. Researchers might investigate its applicability in developing new inhibitors for enzymes like lactate dehydrogenase, given that related benzodioxole-containing compounds, such as stiripentol, have shown such activity . It may also find use in materials science or as a synthetic intermediate in constructing catechol-based ligands and chelators after appropriate deprotection steps . This product is intended for research use only and is not approved for use in humans or animals as a drug, for diagnosis, or for any other application. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O2 B14134334 5-Hept-1-ynylbenzo[1,3]dioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-hept-1-ynyl-1,3-benzodioxole

InChI

InChI=1S/C14H16O2/c1-2-3-4-5-6-7-12-8-9-13-14(10-12)16-11-15-13/h8-10H,2-5,11H2,1H3

InChI Key

AUTUYEQBANZBBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthetic Methodologies for 5 Hept 1 Ynylbenzo 1 2 Dioxole and Analogous Structures

Strategies for Benzochemicalbook.comworldresearchersassociations.comdioxole Core Construction

The benzo chemicalbook.comworldresearchersassociations.comdioxole moiety is a crucial structural motif found in numerous natural products and pharmacologically active compounds. worldresearchersassociations.comresearchgate.netnih.gov Its synthesis can be approached in two main ways: direct formation of the ring system from acyclic precursors or functionalization of a pre-existing benzodioxole scaffold.

Direct Formation of the Benzochemicalbook.comworldresearchersassociations.comdioxole Ring System from Precursors

The most fundamental method for constructing the benzo chemicalbook.comworldresearchersassociations.comdioxole ring involves the reaction of catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source. wikipedia.orggoogle.com This reaction creates the characteristic five-membered dioxole ring fused to the benzene (B151609) ring.

Common strategies include:

Reaction with Dihalomethanes : Catechol can be treated with disubstituted halomethanes, such as dichloromethane (B109758) or dibromomethane, in the presence of a base to form the methylenedioxy bridge. wikipedia.orggoogle.com

Condensation with Aldehydes or Ketones : The condensation of catechol with various aldehydes and ketones can be catalyzed by acids, including solid acids like carbon-based solid acids, which have shown high conversion and selectivity rates. google.com

Reaction with Di-alkoxyalkanes : A patented three-step process begins with the reaction of catechol with a dihalo- or di-alkoxyalkane to form the initial benzo chemicalbook.comworldresearchersassociations.comdioxole derivative. google.com

A general representation of this ring formation is shown below:

Figure 1: General scheme for the direct formation of the benzo chemicalbook.comworldresearchersassociations.comdioxole ring from catechol.

The choice of methylene source and reaction conditions allows for the introduction of substituents at the 2-position of the dioxole ring. researchgate.netgoogle.com

Functionalization of Pre-formed Benzochemicalbook.comworldresearchersassociations.comdioxoles

Alternatively, chemists can start with the basic benzo chemicalbook.comworldresearchersassociations.comdioxole structure and introduce functional groups onto the aromatic ring. This approach is particularly useful for synthesizing specifically substituted derivatives, such as those functionalized at the 5-position, which is the necessary precursor for 5-Hept-1-ynylbenzo chemicalbook.comworldresearchersassociations.comdioxole.

Key functionalization reactions include:

Friedel-Crafts Acylation : This is a powerful method for introducing an acyl group onto the aromatic ring. A patented process describes a highly 5-selective catalytic acylation of benzo chemicalbook.comworldresearchersassociations.comdioxole, leading to a 5-alkanoylbenzo chemicalbook.comworldresearchersassociations.comdioxole intermediate. google.com This ketone can then be further modified.

Halogenation : Introducing a halogen, typically bromine, at the 5-position creates a versatile handle for subsequent cross-coupling reactions. 5-Bromobenzo chemicalbook.comworldresearchersassociations.comdioxole is a common starting material for introducing various side chains.

Directed Ortho-metalation : This technique allows for the specific introduction of functional groups adjacent to the dioxole oxygen atoms, although functionalization at the 5-position is more common for the target compound.

Modification of Existing Substituents : Starting with naturally occurring benzodioxoles like piperonal (B3395001) (benzo chemicalbook.comworldresearchersassociations.comdioxole-5-carbaldehyde), the aldehyde group can be chemically transformed into other functionalities. ias.ac.in For instance, a synthetic route starting with (6-bromobenzo[d] chemicalbook.comworldresearchersassociations.comdioxol-5-yl)methanol demonstrates the use of a pre-functionalized benzodioxole for further elaboration. worldresearchersassociations.com

These functionalization strategies provide access to a wide array of substituted benzodioxoles, which are crucial intermediates for the synthesis of more complex molecules. nih.govnih.gov

Introduction and Manipulation of the Hept-1-ynyl Side Chain

Once a suitably functionalized benzo chemicalbook.comworldresearchersassociations.comdioxole is obtained (typically 5-bromo- or 5-iodobenzo chemicalbook.comworldresearchersassociations.comdioxole), the next critical step is the installation of the seven-carbon alkyne chain.

Alkyne Installation Techniques and Cross-Coupling Methodologies

The Sonogashira coupling is the most prominent and efficient method for forming the C(sp²)-C(sp) bond required to attach the hept-1-ynyl group to the benzodioxole ring. wikipedia.orgunacademy.com This reaction involves the coupling of a terminal alkyne (in this case, 1-heptyne) with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org

The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgunacademy.comorganic-chemistry.org

Figure 2: Sonogashira coupling for the synthesis of 5-Hept-1-ynylbenzo chemicalbook.comworldresearchersassociations.comdioxole.

Key components and conditions of the Sonogashira reaction:

Palladium Catalyst : A variety of palladium(0) and palladium(II) complexes can be used, often with phosphine (B1218219) ligands. researchgate.netgoogle.com

Copper(I) Co-catalyst : Salts like copper(I) iodide (CuI) are typically used, although copper-free protocols have been developed. ucsb.eduresearchgate.netacs.org

Base : An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide byproduct. researchgate.net

Aryl Halide : The reactivity order for the aryl halide is I > Br >> Cl. wikipedia.org 5-Iodo- or 5-bromobenzo chemicalbook.comworldresearchersassociations.comdioxole are therefore the preferred substrates. ucsb.edu

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgunacademy.combeilstein-journals.org Numerous variations and improvements have been developed to enhance its efficiency and expand its applicability. organic-chemistry.orgacs.org

Table 1: Typical Components in a Sonogashira Coupling Reaction
ComponentExample(s)Function
Aryl Halide5-Bromobenzo chemicalbook.comworldresearchersassociations.comdioxoleElectrophilic coupling partner
Terminal Alkyne1-Heptyne (B1330384)Nucleophilic coupling partner
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(OAc)₂Primary catalyst for C-C bond formation
Copper(I) Co-catalystCuIActivates the alkyne
BaseTriethylamine (Et₃N), Diisopropylamine (iPr₂NH)Neutralizes HX byproduct, acts as solvent

Synthetic Pathways for Heptynyl Chain Assembly and Elongation

While the direct coupling of 1-heptyne is the most straightforward approach, alternative strategies can be envisioned for constructing or modifying the side chain. These methods are less common for this specific target but are relevant for creating analogous structures.

Coupling with Shorter Alkynes followed by Elongation : A shorter terminal alkyne, such as ethynylbenzene, could be coupled to the benzodioxole ring. The resulting terminal alkyne could then be deprotonated and reacted with an alkylating agent, like 1-bromopentane, to extend the chain.

Cadiot-Chodkiewicz Coupling : This reaction could be used to couple a 1-haloalkyne with a terminal alkyne. For instance, 5-ethynylbenzo chemicalbook.comworldresearchersassociations.comdioxole could be coupled with 1-bromo-1-pentyne to form the desired product.

Decarboxylative Coupling : In some cases, alkynyl carboxylic acids can undergo palladium-catalyzed decarboxylative coupling with aryl halides to form internal alkynes. organic-chemistry.org

These multi-step approaches offer flexibility for creating a variety of alkyne side chains but are generally more complex than the direct Sonogashira coupling with the pre-formed 1-heptyne.

Multi-component Reactions and Cascade Processes in Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. bit.edu.cn While a specific one-pot, multi-component synthesis for 5-Hept-1-ynylbenzo chemicalbook.comworldresearchersassociations.comdioxole is not widely reported, the principles can be applied to create analogous structures or streamline the synthesis.

Carbonylative Sonogashira Coupling : This is a type of multi-component reaction where an aryl halide, a terminal alkyne, and carbon monoxide are coupled together in a palladium-catalyzed process to form an alkynone. acs.org This demonstrates how a third component can be integrated into the core Sonogashira reaction.

Domino or Cascade Reactions : A domino reaction involves two or more bond-forming transformations that occur under the same reaction conditions without adding further reagents or catalysts. A potential cascade approach could involve an initial coupling reaction that creates an intermediate poised for a subsequent intramolecular cyclization or rearrangement. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Chemo- and Regioselective Considerations in 5-Hept-1-ynylbenzonih.govrsc.orgdioxole Synthesis

The synthesis of specifically substituted aromatic compounds such as 5-Hept-1-ynylbenzo nih.govrsc.orgdioxole demands precise control over the introduction of functional groups to ensure the correct isomer is formed. Chemoselectivity—the selective reaction of one functional group in the presence of others—and regioselectivity—the control of the position of chemical bond formation—are paramount. The primary synthetic route to this class of compounds is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl halides. organic-chemistry.org The successful synthesis of the target compound hinges on the selective preparation of a 5-substituted benzodioxole precursor and the subsequent regioselective coupling reaction.

Regioselectivity in Precursor Synthesis

The regiochemical outcome of the synthesis is largely determined by the initial functionalization of the 1,3-benzodioxole (B145889) core. Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, acylation) on 1,3-benzodioxole are directed by the electron-donating nature of the dioxole ring. This directs incoming electrophiles primarily to the C-5 position (para to one of the oxygen atoms and ortho to the other), with minor formation of the C-4 isomer. This inherent electronic preference allows for the synthesis of 5-halo-1,3-benzodioxole, the key precursor for the Sonogashira coupling, with high regioselectivity.

ReactionReagentsMajor ProductKey Consideration
BrominationBr2 in Acetic Acid5-Bromo-1,3-benzodioxoleHigh C-5 selectivity due to electronic activation.
IodinationI2, HIO35-Iodo-1,3-benzodioxoleProvides a highly reactive precursor for cross-coupling.
AcylationAcyl chloride, Lewis Acid (e.g., AlCl3)5-Acyl-1,3-benzodioxoleFriedel-Crafts acylation shows strong preference for the C-5 position. google.com

Chemo- and Regioselectivity in the Sonogashira Coupling Step

With a 5-halo-1,3-benzodioxole precursor in hand, the Sonogashira coupling with 1-heptyne introduces the alkynyl moiety. In this scenario, the regioselectivity is predetermined by the precursor's halogen position. However, when synthesizing more complex analogs from polyhalogenated benzodioxoles, several factors become critical in controlling the reaction's outcome.

Drawing analogies from studies on other polyhalogenated aromatic systems, the regioselectivity of the Sonogashira coupling can be finely tuned. nih.govresearchgate.net Research on 5-substituted-1,2,3-triiodobenzenes has shown that coupling occurs exclusively at the most sterically accessible and reactive C–I bonds. nih.govresearchgate.net Similarly, studies on dihalopurines and dihalopyrones demonstrate that the choice of catalyst and ligands can override inherent substrate biases to direct the coupling to a specific position. rsc.orgelsevierpure.comrsc.orgnih.gov

Key factors influencing selectivity include:

Steric Hindrance : The palladium catalyst complex is bulky. As a result, oxidative addition, the first step in the catalytic cycle, occurs preferentially at the less sterically hindered carbon-halogen bond. nih.govresearchgate.net For example, in a 4,5-dihalobenzodioxole, the C-5 position is generally more accessible than the C-4 position, which is flanked by the fused ring and the other halogen.

Electronic Effects : The electronic nature of substituents on the aromatic ring can influence the reactivity of adjacent carbon-halogen bonds. Electron-withdrawing groups can increase the reactivity of a C-X bond towards oxidative addition, while electron-donating groups can decrease it. However, in many polyhalogenated systems, steric factors often dominate over electronic ones in determining regioselectivity. nih.gov

Halogen Reactivity : The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl >> F. This predictable reactivity allows for selective coupling at one position over another in a dihalogenated compound containing different halogens (e.g., 5-bromo-6-iodobenzodioxole would react preferentially at the C-I bond).

Catalyst and Ligand Control : The choice of palladium catalyst and its associated ligands can dramatically alter the regiochemical outcome. Different ligands can modify the steric bulk and electronic properties of the palladium center, thereby changing its preference for one reaction site over another. rsc.orgelsevierpure.com For instance, catalysts with bulky phosphine ligands may enhance selectivity for the least hindered position, while specialized bidentate ligands might favor coupling at a more sterically crowded but electronically activated site. rsc.org

FactorInfluence on RegioselectivityExample Scenario (Analogous)
Steric HindranceCoupling is favored at the less sterically crowded halogen.In a 4,5-dibromobenzodioxole, coupling would likely favor the C-5 position. nih.govresearchgate.net
Halogen IdentityReactivity order (I > Br > Cl) allows selective coupling.In a 5-bromo-6-iodobenzodioxole, alkynylation would occur selectively at the C-6 iodo-substituted position.
Catalyst/LigandLigand choice can switch the site of reaction.Using a Pd(PPh3)4 catalyst might favor one position, while a catalyst with a bidentate ligand like dppf could favor another. rsc.orgelsevierpure.com
Electronic EffectsSubstituents can activate or deactivate specific C-X bonds.An electron-withdrawing group at C-6 could enhance the reactivity of a halogen at C-5.

Reactivity Profiles and Mechanistic Investigations of 5 Hept 1 Ynylbenzo 1 2 Dioxole

Reactivity of the Benzo[d]nih.govnih.govdioxole Ring System

The benzo[d] nih.govnih.govdioxole ring, also known as the methylenedioxyphenyl group, is an electron-rich aromatic system. The oxygen atoms of the methylenedioxy bridge donate electron density into the benzene (B151609) ring through resonance, making it highly susceptible to electrophilic attack and influencing its behavior in redox reactions. nih.gov

Electrophilic Aromatic Substitution Patterns on the Benzo[d]nih.govnih.govdioxole Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of 1,3-benzodioxole (B145889) with a mixture of nitric and sulfuric acid predominantly yields the 5-nitro derivative. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which is attacked by the electron-rich aromatic ring. dalalinstitute.commasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Benzodioxole Derivatives

ReactionReagentsMajor ProductReference
NitrationHNO₃, H₂SO₄5-Nitro-1,3-benzodioxole
Formylation (Vilsmeier-Haack)POCl₃, DMF1,3-Benzodioxole-5-carbaldehyde

The directing influence of multiple substituents can be complex. When conflicting directing effects are present, the most powerfully activating group generally controls the position of substitution. youtube.com In 5-Hept-1-ynylbenzo[d] nih.govnih.govdioxole, the strongly activating methylenedioxy group would direct incoming electrophiles to the C6 position, which is ortho to the methylenedioxy group and meta to the deactivating hept-1-ynyl group.

Oxidative and Reductive Transformations of the Benzo[d]nih.govnih.govdioxole Core

The benzo[d] nih.govnih.govdioxole ring system can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of catechols through cleavage of the methylenedioxy bridge. This transformation is often catalyzed by enzymes, such as cytochrome P450 monooxygenases, which are known to be involved in the metabolism of compounds containing this moiety. pnas.orgnih.govresearchgate.netpnas.org Chemical oxidation can also be achieved using strong oxidizing agents, though this can sometimes lead to complex product mixtures. cymitquimica.com For instance, the oxidation of 2,2-difluoro-1,3-benzodioxole (B44384) by toluene (B28343) dioxygenase leads to ring-opened products. researchgate.net

Reduction of the aromatic ring of benzo[d] nih.govnih.govdioxole is less common but can be achieved under forcing conditions, for example, using catalytic hydrogenation at high pressure and temperature. More commonly, functional groups attached to the ring are reduced. For example, a nitro group at the 5-position can be readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation, a key step in the synthesis of various derivatives.

Reactivity of the Terminal Hept-1-ynyl Moiety

The terminal alkyne of the hept-1-ynyl group is a highly versatile functional group, participating in a wide array of reactions including cycloadditions, transition metal-catalyzed transformations, and nucleophilic additions. alfa-chemistry.comevitachem.com

Click Chemistry and Cycloaddition Reactions of the Alkyne

Terminal alkynes are key substrates in "click chemistry," most notably in the Huisgen 1,3-dipolar cycloaddition to form triazoles. wikipedia.orginterchim.fr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, reacting terminal alkynes with azides to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgnobelprize.org This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.govnobelprize.org In contrast, the ruthenium-catalyzed version (RuAAC) typically yields the 1,5-regioisomer. wikipedia.org

Alkynes can also participate in other cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions, although they are generally less reactive than alkenes. libretexts.org They can also undergo [3+2] cycloadditions with various dipoles to form five-membered heterocyclic rings. pku.edu.cn

Transition Metal-Catalyzed Transformations (e.g., Hydrometalation, Carbometalation, Cycloisomerization)

The terminal alkyne is an excellent substrate for a variety of transition metal-catalyzed reactions. nih.govsioc-journal.cn

Hydrometalation involves the addition of a metal-hydride bond across the triple bond. Common examples include hydroboration, hydrosilylation, and hydrostannylation, which install a boron, silicon, or tin group, respectively, onto the alkyne. These reactions are crucial for creating new C-B, C-Si, and C-Sn bonds, which can be further functionalized. Dihydrosilylation, the addition of two silyl (B83357) groups, can also be achieved using catalysts based on iron, cobalt, or nickel. frontiersin.org

Carbometalation is the addition of an organometallic reagent across the alkyne, forming a new carbon-carbon bond and a vinyl-metal species.

Cycloisomerization reactions of enynes (molecules containing both an alkene and an alkyne) are powerfully catalyzed by transition metals like rhodium, gold, and nickel, leading to the formation of carbo- and heterocyclic rings. nih.govfrontiersin.orgresearchgate.net For example, Rh(I) complexes can catalyze the asymmetric cycloisomerization of 1,6-enynes containing terminal alkynes to form cyclopentane (B165970) derivatives with exocyclic methylene (B1212753) groups. nih.gov Iron-catalyzed cycloisomerization reactions have also been developed for the synthesis of heterocyclic compounds like indolizines and quinolines. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Transformations of Terminal Alkynes

TransformationCatalyst SystemProduct TypeReference
Azide-Alkyne Cycloaddition (CuAAC)Cu(I) salts1,4-Disubstituted 1,2,3-triazole nih.govwikipedia.orgnobelprize.org
Azide-Alkyne Cycloaddition (RuAAC)Ru complexes1,5-Disubstituted 1,2,3-triazole wikipedia.org
Enyne CycloisomerizationRh(I) complexesCyclopentane derivatives nih.gov
DihydrosilylationFe, Co, or Ni catalystsGeminal or vicinal disilylalkanes frontiersin.org
Coupling with Aldehydes and Amines (A³ coupling)Fe, Cu, Ag, Au catalystsPropargylamines organic-chemistry.orgwiley.com

Nucleophilic Additions and Rearrangements involving the Alkyne

The terminal alkyne's acidic proton (pKa ≈ 25) can be removed by a strong base to form a nucleophilic acetylide anion. alfa-chemistry.comlibretexts.org This acetylide can then attack various electrophiles, such as aldehydes, ketones, and imines, in nucleophilic addition reactions to form new C-C bonds. libretexts.orgacs.orgnih.govquora.com The addition to aldehydes or ketones yields propargyl alcohols. libretexts.orgacs.org These reactions can often be performed catalytically in water, avoiding the need for stoichiometric generation of highly reactive metal acetylides. acs.orgnih.govrsc.org

Propargyl alcohols, formed from the addition of the hept-1-ynyl anion to an aldehyde or ketone, can undergo acid-catalyzed rearrangements. nih.gov

The Meyer-Schuster rearrangement converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsci-hub.seresearchgate.net The reaction proceeds through protonation of the alcohol, a 1,3-shift of the hydroxyl group, and tautomerization. wikipedia.org

The Rupe rearrangement , which competes with the Meyer-Schuster rearrangement for tertiary propargyl alcohols, yields α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org

These rearrangements are valuable for synthesizing complex unsaturated carbonyl compounds from simple alkyne precursors. nih.govresearchgate.net

Interplay Between BenzoCurrent time information in Bangalore, IN.hoffmanchemicals.comdioxole and Alkynyl Reactivity

The reactivity of 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole is governed by the electronic and steric interplay between the aromatic benzodioxole ring system and the terminal alkynyl functional group. The benzodioxole moiety, with its electron-donating character, influences the reactivity of the adjacent alkynyl group, while the linear, electron-rich triple bond provides a site for a variety of chemical transformations.

The sp-hybridized carbon atoms of the triple bond make alkynes generally more electrophilic than alkenes. msu.edu However, the π-electrons in the triple bond are more tightly held compared to those in a double bond, which can sometimes lead to slower reactions with electrophiles. msu.edu In the case of 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole, the electron-donating nature of the benzodioxole ring can increase the electron density of the aromatic system and, to some extent, the attached alkynyl chain. This electronic influence is crucial in reactions involving electrophilic attack or metal coordination.

The interplay between the two functional groups is particularly evident in metal-catalyzed reactions. For instance, in reactions involving ruthenium catalysts, the electronic character of substituents on the alkyne can dictate the reaction outcome, leading to the formation of vinylidene, alkynyl, or η³-butenynyl complexes. nih.gov While not directly studying 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole, this highlights how substituents on the aromatic ring can modulate the reactivity of the alkyne. The benzodioxole group in 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole would be considered an electron-donating substituent, which could favor the formation of certain types of organometallic intermediates over others. nih.gov

Furthermore, the benzodioxole ring itself can participate in reactions, although the alkynyl group is typically more reactive towards addition and cyclization reactions. The relative reactivity is highly dependent on the reaction conditions and the reagents used. For example, in the presence of strong electrophiles, reaction at the electron-rich aromatic ring could compete with reaction at the alkyne.

The following table summarizes the key reactive sites and their general reactivity profile:

Functional GroupKey Reactive CharacteristicsPotential Reactions
Alkynyl Group Electron-rich triple bond, sp-hybridized carbonsElectrophilic additions, nucleophilic additions, cycloadditions, metal-catalyzed cyclizations, C-H activation
Benzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole Ring Electron-rich aromatic systemElectrophilic aromatic substitution
Methylene Bridge (-CH₂-) Dioxole ring formationRing-opening under harsh conditions

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of reactions involving 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole largely comes from studies on analogous systems, particularly in the realm of metal-catalyzed transformations. These reactions often proceed through complex catalytic cycles involving various organometallic intermediates.

Gold(I)-Catalyzed Cycloisomerization:

A key transformation for compounds containing both an alkyne and another unsaturated moiety (an enyne) is gold(I)-catalyzed cycloisomerization. While 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole itself is not an enyne, understanding the mechanism of related benzodioxole-containing enynes provides insight into the behavior of the alkynyl group in the presence of a gold catalyst. For a related compound, (E)-5-(3-(cinnamyloxy)prop-1-ynyl)benzo[d] Current time information in Bangalore, IN.hoffmanchemicals.comdioxole, a gold(I)-catalyzed cycloisomerization yields a bicyclo[4.1.0]heptene derivative. rsc.org

The generally accepted mechanism for such a reaction involves the following steps:

π-Activation of the Alkyne: The cationic gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity.

Nucleophilic Attack: The alkene moiety acts as a nucleophile, attacking the activated alkyne. This step can proceed through different pathways, leading to various cyclized products.

Rearrangement and Protodeauration: The resulting intermediate can undergo further rearrangements, followed by protodeauration to regenerate the active catalyst and yield the final product.

The general procedure for a similar Au(I)-catalyzed cycloisomerization is as follows: A mixture of a gold(I) complex and a silver salt (to generate the cationic gold species) in a suitable solvent is stirred, after which the enyne is added. The reaction proceeds until completion, followed by purification. rsc.org

Platinum-Catalyzed Cyclization:

Platinum catalysts are also effective in promoting the cyclization of alkynes. For instance, a platinum(II) chloride-catalyzed reaction of 5-(3,5-dimethylphenyl)-6-(prop-1-ynyl)benzo[d] Current time information in Bangalore, IN.hoffmanchemicals.comdioxole in toluene leads to the formation of a phenanthro[2,3-d] Current time information in Bangalore, IN.hoffmanchemicals.comdioxole derivative. thieme-connect.de This type of reaction suggests that under the right conditions, the benzodioxole ring of 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole could potentially act as a nucleophile in an intramolecular cyclization, especially if an aryl-alkyne coupling reaction were to first introduce another aromatic group.

The proposed mechanism for such intramolecular cyclizations often involves:

Coordination: The platinum catalyst coordinates to the alkyne.

Electrophilic Attack: An intramolecular electrophilic attack by the activated alkyne onto the electron-rich benzodioxole ring.

Rearomatization: A subsequent proton loss to restore the aromaticity of the newly formed ring system.

The following table outlines a plausible mechanistic pathway for a hypothetical platinum-catalyzed intramolecular cyclization of a derivative of 5-Hept-1-ynylbenzo Current time information in Bangalore, IN.hoffmanchemicals.comdioxole, based on known transformations of similar molecules. thieme-connect.de

StepDescriptionIntermediate
1 Coordination of PtCl₂ to the alkyneπ-Alkyne-Platinum Complex
2 Intramolecular electrophilic attack of the activated alkyne on the benzodioxole ringSpirocyclic Cationic Intermediate
3 1,2-Hydride shift or proton lossDihydrophenanthrene Derivative
4 Oxidation/AromatizationPhenanthro[2,3-d] Current time information in Bangalore, IN.hoffmanchemicals.comdioxole Derivative

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Hept 1 Ynylbenzo 1 2 Dioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides precise information about the number of different types of protons and their neighboring environments within the 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the benzodioxole ring, the protons of the methylene (B1212753) (-O-CH2-O-) group, and the protons of the heptynyl side chain.

The aromatic region typically displays signals for the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the dioxole and heptynyl substituents. The two protons of the methylenedioxy group are chemically equivalent and typically appear as a single sharp singlet. The aliphatic protons of the heptynyl chain exhibit characteristic multiplets, with chemical shifts and splitting patterns that allow for the assignment of each methylene and methyl group along the chain.

Table 1: Representative ¹H NMR Data for Benzo rsc.orghmdb.cadioxole Derivatives This table presents typical chemical shift ranges for protons in benzo rsc.orghmdb.cadioxole-containing structures to provide context for the analysis of 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole. Actual values for the target compound may vary.

Proton Type Typical Chemical Shift (ppm) Multiplicity
Aromatic H 6.7 - 7.0 m
-O-CH₂-O- 5.9 - 6.0 s
Alkynyl-CH₂- 2.3 - 2.5 t
Aliphatic -CH₂- 1.3 - 1.6 m
Terminal -CH₃ 0.8 - 1.0 t

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole gives a distinct signal in the ¹³C NMR spectrum.

Key signals include those for the two sp-hybridized carbons of the alkyne group, the carbons of the aromatic ring, the methylene carbon of the dioxole ring, and the carbons of the heptyl chain. The chemical shifts of the aromatic carbons are influenced by the substitution pattern on the ring. The alkynyl carbons have characteristic chemical shifts in the range of 65-90 ppm.

Table 2: Representative ¹³C NMR Data for Benzo rsc.orghmdb.cadioxole and Alkynyl Compounds This table provides expected chemical shift ranges for the carbon atoms in 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole based on data from similar structures.

Carbon Type Typical Chemical Shift (ppm)
Aromatic C (quaternary) 145 - 150
Aromatic CH 108 - 125
-O-CH₂-O- 100 - 102
Alkynyl C 80 - 90
Alkynyl C 65 - 75
Aliphatic -CH₂- 18 - 32
Terminal -CH₃ 13 - 15

Advanced NMR Techniques (e.g., 2D NMR, DEPT)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced NMR techniques are employed. emerypharma.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity through the heptynyl chain and within the aromatic ring. youtube.comyoutube.com HMQC or HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals. emerypharma.comnih.gov HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the heptynyl chain to the benzodioxole ring. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. magritek.com A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. magritek.comlibretexts.org A DEPT-90 spectrum will only show signals for CH carbons. magritek.comlibretexts.org This information is instrumental in confirming the number of each type of carbon in the heptyl chain and the aromatic ring. magritek.comlibretexts.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.commsu.edu The IR spectrum of 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole is expected to show characteristic absorption bands corresponding to its key structural features.

A sharp, weak to medium intensity peak around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretching vibration of the internal alkyne. pressbooks.pub The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the heptyl group are observed just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. A key feature for the benzodioxole moiety is the strong C-O-C stretching vibrations, which are typically observed in the 1000-1300 cm⁻¹ range. ias.ac.in Specifically, a sharp peak around 1245 cm⁻¹ can be assigned to the C-O functionality of the dioxole ring. ias.ac.in

Table 3: Characteristic IR Absorption Frequencies for 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C≡C (internal alkyne) Stretch 2200 - 2260 Weak to Medium, Sharp
Aromatic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-O-C (dioxole) Stretch 1000 - 1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole (C₁₄H₁₆O₂), the molecular weight is 216.28 g/mol . hoffmanchemicals.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. The fragmentation pattern would likely involve the cleavage of the bonds in the heptynyl side chain. Common fragmentation pathways could include the loss of alkyl radicals from the heptyl group. The benzodioxole ring is relatively stable, and a prominent fragment corresponding to the benzodioxolyl moiety would be expected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound. ias.ac.in

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound. If a suitable crystal of 5-Hept-1-ynylbenzo rsc.orghmdb.cadioxole can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nih.gov

Computational Chemistry Approaches to 5 Hept 1 Ynylbenzo 1 2 Dioxole and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and energetics of benzodioxole derivatives. researchgate.netnbu.edu.sa DFT methods are used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. semanticscholar.org These calculations provide crucial data on electronic properties such as orbital energies, charge distribution, and dipole moment, which collectively govern the molecule's stability and reactivity. researchgate.net

For 5-Hept-1-ynylbenzo nih.govwur.nldioxole, DFT calculations would reveal the spatial arrangement of atoms and the distribution of electron density across the benzodioxole ring system and the heptynyl side chain. The total energy calculated for the optimized structure is a key indicator of its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity, and its location highlights regions susceptible to nucleophilic attack. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nbu.edu.sa For 5-Hept-1-ynylbenzo nih.govwur.nldioxole, the HOMO is expected to be localized primarily on the electron-rich benzodioxole ring, while the LUMO may be distributed across the aromatic system and the electron-accepting alkyne group.

Table 1: Representative FMO Parameters Calculated via DFT

ParameterDescriptionTypical Calculated Value (eV) for Aromatic Systems
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔE)LUMO-HOMO Energy Difference3.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc It is invaluable for predicting how molecules will interact and for identifying sites of electrophilic and nucleophilic reactivity. walisongo.ac.id MEP maps use a color scale where red typically indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. researchgate.net

In a molecule like 5-Hept-1-ynylbenzo nih.govwur.nldioxole, an MEP map would likely show negative potential (red) around the oxygen atoms of the dioxole ring and over the π-system of the triple bond, highlighting these as key nucleophilic sites. The hydrogen atoms on the aromatic ring would exhibit a more positive potential (blue or green), indicating their electrophilic character. walisongo.ac.id

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway. nih.govnih.gov

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on that path. ucsb.edu It is a first-order saddle point on the potential energy surface. ucsb.edu Locating the transition state structure and calculating its energy allows for the determination of the activation energy barrier, which is a key factor controlling the reaction rate. For derivatives of 5-Hept-1-ynylbenzo nih.govwur.nldioxole, this approach can be used to study various transformations, such as the hydrothiolation of the alkyne group or metabolic reactions. nih.govmdpi.com DFT calculations can elucidate the step-by-step mechanism, for example, by showing how a terminal alkyne might undergo isomerization to a vinylidene species at a metal center. nih.govrsc.org

Conformational Analysis and Molecular Dynamics Simulations

The heptynyl side chain of 5-Hept-1-ynylbenzo nih.govwur.nldioxole provides significant conformational flexibility. Conformational analysis using quantum chemical methods can identify the various stable conformers (rotational isomers) and calculate their relative energies. nbu.edu.sa This is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule and its environment over time. drexel.edu By solving Newton's equations of motion for a system of atoms, MD simulations provide an atomic-level view of molecular motion, conformational changes, and intermolecular interactions. researchgate.net For analogues like safrole, MD simulations have been successfully used to study their interaction with biological macromolecules, such as cytochrome P450 enzymes, to understand the specifics of metabolic activation and toxicity. nih.govwur.nlnih.gov These simulations can reveal how the molecule fits into an enzyme's active site and the dynamic changes that occur during the biochemical reaction. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy, serving as a powerful tool for structure verification. orientjchem.org

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predicted values, when compared with experimental data, can confirm the proposed structure of a synthesized compound or help in the assignment of complex spectra. worldresearchersassociations.comnih.gov

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated computationally, generating a theoretical infrared (IR) spectrum. orientjchem.org This spectrum shows characteristic absorption bands corresponding to the stretching and bending vibrations of specific functional groups. For 5-Hept-1-ynylbenzo nih.govwur.nldioxole, key predicted vibrations would include the aromatic C-H stretches (~3030 cm⁻¹), the alkyne C≡C stretch (2100-2260 cm⁻¹), the terminal ≡C-H stretch (~3300 cm⁻¹), and the C-O-C stretches of the dioxole ring. libretexts.orgorgchemboulder.comdummies.comlibretexts.org

Table 2: Comparison of Hypothetical Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for the Benzodioxole Moiety

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Difference (ppm)
C-4108.5109.1-0.6
C-5125.0125.8-0.8
C-6122.0122.6-0.6
C-7109.2109.9-0.7
C-3a148.1148.9-0.8
C-7a147.5148.2-0.7
O-C-O101.5102.0-0.5

Applications of 5 Hept 1 Ynylbenzo 1 2 Dioxole in Specialized Chemical Domains

Role in Advanced Organic Synthesis as a Building Block

Organic building blocks are fundamental molecules that chemists utilize to construct more complex chemical structures. While specific examples for 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole are not documented, its key functional groups suggest potential utility in this area.

Precursor for Complex Molecular Architectures

The structure of 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole, featuring a terminal alkyne, presents it as a candidate for various coupling reactions that are central to the synthesis of complex molecules. Terminal alkynes are versatile functional groups that can participate in reactions such as Sonogashira, Glaser, and Click chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The benzodioxole group, also known as a methylenedioxyphenyl group, is a common structural motif in many natural products and pharmacologically active compounds. Therefore, 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole could theoretically serve as a precursor for the synthesis of analogs of natural products or novel pharmaceutical agents. However, there is no specific research in the available literature that demonstrates its use in the synthesis of any particular complex molecular architecture.

Use in Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available precursors. A molecule like 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole could be a valuable synthon in such analyses. The terminal alkyne allows for disconnections through various alkyne-forming reactions, while the benzodioxole moiety can be a key feature of the target molecule. Despite its potential, there are no published retrosynthetic strategies that specifically identify 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole as a starting material or key intermediate.

Potential in Materials Science and Polymer Chemistry

The incorporation of specific organic molecules into polymers can impart unique properties to the resulting materials. The functional groups of 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole suggest a potential, though currently unrealized, role in this field.

Integration into Polymer Chains and Networks

The terminal alkyne group of 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole is a key functionality for polymerization reactions. For instance, it could potentially undergo polymerization through alkyne metathesis or be used as a monomer in the synthesis of poly(phenylene ethynylene)s, a class of conjugated polymers with interesting optical and electronic properties. The benzodioxole unit could influence the solubility, thermal stability, and self-assembly properties of the resulting polymer. At present, there is no evidence in the scientific literature of 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole being used to create polymers or integrated into polymer networks.

Development of Novel Functional Materials

Functional materials are designed to have specific properties, such as conductivity, luminescence, or nonlinear optical activity. The combination of the electron-rich benzodioxole ring and the rigid alkyne rod in 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole could, in theory, lead to materials with interesting photophysical or electronic properties. However, the synthesis and characterization of such functional materials derived from this specific compound have not been reported.

Chemical Biology Applications as a Tool (excluding direct bioactivity/clinical)

Chemical biology tools are molecules used to study and manipulate biological systems. While the benzodioxole moiety is present in many bioactive compounds, the use of 5-Hept-1-ynylbenzo hoffmanchemicals.comnih.govdioxole as a research tool in chemical biology, independent of its own direct biological activity, is not documented. The terminal alkyne could potentially be used for "click" chemistry applications, such as attaching a fluorescent dye or an affinity tag to the molecule, which could then be used to probe biological systems. However, no such applications have been described in the available literature.

Bio-orthogonal Tagging and Probing

There is no available research to support the use of 5-Hept-1-ynylbenzo nih.govmdpi.comdioxole in bio-orthogonal tagging and probing. The terminal alkyne group present in the molecule is a functional group often utilized in "click chemistry," a common bio-orthogonal reaction. However, no studies have been found that specifically document the use of this compound for such applications.

Functionalizing Bioconjugates for Research Tools

Similarly, no literature could be found that describes the use of 5-Hept-1-ynylbenzo nih.govmdpi.comdioxole for the functionalization of bioconjugates. While the molecular structure possesses features that could theoretically be adapted for conjugation, there is no evidence in the current body of scientific work to suggest it has been employed for creating research tools.

Future Research Trajectories and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole, future research will likely focus on developing greener and more atom-economical synthetic pathways.

Current synthetic approaches to aryl alkynes often rely on well-established methods such as the Sonogashira coupling. While effective, these reactions typically require transition-metal catalysts, phosphine (B1218219) ligands, and organic solvents, which can present environmental and cost challenges. Future research should aim to develop catalytic systems that are more sustainable. This could involve the use of more abundant and less toxic metals, or even metal-free reaction conditions. chim.it The principles of green chemistry, such as the use of renewable feedstocks and the development of more efficient catalysts, are central to this endeavor. numberanalytics.com

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Improved Sonogashira Coupling High yields, well-establishedUse of precious metals, ligand sensitivity
Catalytic C-H Activation Atom economy, reduced stepsRegioselectivity control, catalyst development
Metal-Free Cyclization Avoids toxic metals, greenerHarsher reaction conditions may be needed
Microwave-Assisted Synthesis Rapid, energy-efficientScalability, specialized equipment

Exploration of Undiscovered Reactivity Pathways and Selectivities

The dual functionality of 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole, with its electron-rich benzodioxole ring and reactive alkyne group, provides a rich playground for exploring novel chemical transformations.

The alkyne moiety is a versatile functional group that can participate in a wide range of reactions, including additions, cycloadditions, and metal-catalyzed couplings. numberanalytics.com Future research could investigate the regioselectivity and stereoselectivity of various addition reactions across the triple bond. For instance, hydrofunctionalization reactions, such as hydroamination, hydroboration, and hydrosilylation, could lead to a diverse array of functionalized alkenyl-benzodioxoles with potential applications in materials and medicinal chemistry. researchgate.net The reactivity of the alkyne can be significantly influenced by substituents, with electron-donating groups generally increasing reactivity towards electrophiles. numberanalytics.com

Cycloaddition reactions, such as the [3+2] Huisgen cycloaddition with azides to form triazoles, represent another fertile area of investigation. worldresearchersassociations.com These "click" reactions are known for their high efficiency and selectivity, offering a straightforward route to complex heterocyclic structures. pnas.org The benzodioxole ring itself can also participate in reactions, such as electrophilic aromatic substitution, although the reactivity will be influenced by the deactivating effect of the alkyne substituent. The interplay between the reactivity of the alkyne and the aromatic ring could lead to novel intramolecular cyclization reactions, potentially catalyzed by transition metals, to generate complex polycyclic architectures. pku.edu.cn

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgrsc.org The synthesis of 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole and its derivatives is well-suited for this technological shift.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. researchgate.net For reactions involving hazardous reagents or intermediates, such as those that may be used in the synthesis of alkynes, flow reactors can significantly improve safety by minimizing the volume of reactive species at any given time. acs.org The oxidation of alkynes, for example, has been successfully demonstrated in a continuous-flow process. rsc.orgrsc.org

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. Automated systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This high-throughput approach would be invaluable for exploring the vast chemical space around the 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole scaffold, leading to the rapid identification of derivatives with desired properties. The development of continuous flow methods for the acylation of 1,3-benzodioxole (B145889) has already shown promise for industrial applications. mdpi.com

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental research. For 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole, advanced computational methodologies can play a crucial role in several areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. pku.edu.cn These studies can help to predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivities in addition reactions, and elucidate the mechanisms of catalytic cycles. mdpi.com For example, computational studies on benzodioxole derivatives have provided insights into their interactions with biological targets.

Predictive modeling can also be used to forecast the outcomes of reactions, potentially reducing the number of experiments required. acs.orgchemrxiv.org By simulating the reaction pathways of different reagents with 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole, researchers can identify promising new transformations and optimize reaction conditions before entering the laboratory. Furthermore, computational methods can be used to predict the physical and chemical properties of novel derivatives, such as their solubility, stability, and spectroscopic signatures, aiding in their design and characterization. researchgate.net

Strategic Applications in Emerging Technologies and Interdisciplinary Research

The unique combination of a benzodioxole core and an alkyne functionality suggests that 5-Hept-1-ynylbenzo rsc.orgsolubilityofthings.comdioxole and its derivatives could find applications in a variety of emerging technologies and interdisciplinary research fields.

The benzodioxole moiety is a common scaffold in many biologically active compounds, exhibiting a range of activities including anti-inflammatory, anticancer, and antimicrobial effects. solubilityofthings.commedicaljournalssweden.senih.govnih.gov The alkyne group provides a convenient handle for further functionalization, allowing for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. worldresearchersassociations.com The development of novel benzodioxole derivatives as potential antidiabetic and neuroprotective agents is an active area of research. mdpi.comacs.org

In the field of materials science, the rigid, linear structure of the alkyne unit makes it an attractive building block for the construction of novel organic electronic materials, such as polymers and molecular wires. solubilityofthings.comcymitquimica.com The benzodioxole group can be used to tune the electronic properties and solid-state packing of these materials. The ability to undergo polymerization or to be incorporated into larger conjugated systems could lead to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The inherent low toxicity of some benzodioxole derivatives also makes them interesting candidates for applications in areas like dental resins. medicaljournalssweden.sersc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.